6-(Dimethylamino)pyrazine-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

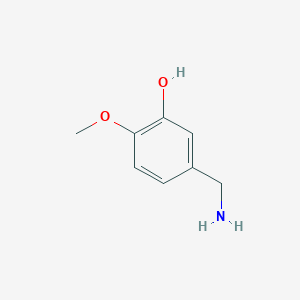

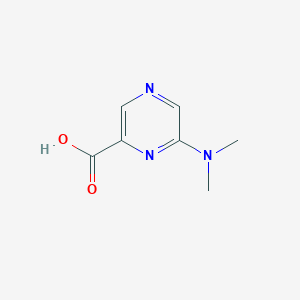

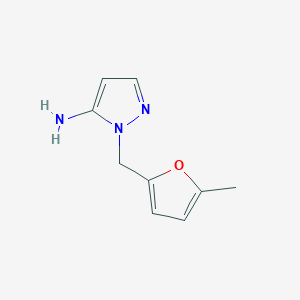

6-(Dimethylamino)pyrazine-2-carboxylic acid is a compound with the molecular formula C7H9N3O2 . It is a derivative of pyrazine, a class of organic compounds characterized by a six-membered ring with two nitrogen atoms and four carbon atoms .

Molecular Structure Analysis

The molecular structure of 6-(Dimethylamino)pyrazine-2-carboxylic acid consists of a pyrazine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. Attached to this ring is a carboxylic acid group (-COOH) and a dimethylamino group (-N(CH3)2) .Physical And Chemical Properties Analysis

6-(Dimethylamino)pyrazine-2-carboxylic acid has a molecular weight of 167.17 g/mol . It has a computed XLogP3 value of 1, indicating its relative lipophilicity . The compound has one hydrogen bond donor and five hydrogen bond acceptors . Its exact mass and monoisotopic mass are both 167.069476538 g/mol . The topological polar surface area is 66.3 Ų . The compound is a solid at room temperature .Aplicaciones Científicas De Investigación

1. Catalytic and Non-Catalytic Amidation of Carboxylic Acid Substrates Carboxamides, which can be synthesized from carboxylic acid substrates like 6-(Dimethylamino)pyrazine-2-carboxylic acid, are a significant part of organic and medicinal chemistry. They are used in the synthesis of peptides, lactams, and more than 25% of familiar drugs . They also play a leading role in the synthesis of bioactive products with anticancer, antifungal, and antibacterial properties .

2. Detection of Pyrazinamide Resistance in Mycobacterium Tuberculosis Pyrazine-2-carboxylic acid is used in the detection of pyrazinamide resistance in Mycobacterium tuberculosis. The detection of pyrazinoic acid (POA), the metabolite produced by the deamidation of pyrazinamide, is a good predictor for pyrazinamide resistance .

3. Synthesis of Ln-Metal Organic Frameworks (MOFs) 6-(Dimethylamino)pyrazine-2-carboxylic acid may be used in the synthesis of Ln-metal organic frameworks (MOFs) . MOFs are a class of compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures.

Synthesis of Coelenterazine

Coelenterazine, a popular substrate for the marine bioluminescence system, can be synthesized from proteins like coelenterate . Pyrazine derivatives like 6-(Dimethylamino)pyrazine-2-carboxylic acid could potentially be used in these synthesis methods.

Synthesis of Antimycobacterial Compounds

Compounds from the acid series, including 6-(Dimethylamino)pyrazine-2-carboxylic acid, can be used in the synthesis of antimycobacterial compounds . These compounds are crucial in the fight against Mycobacterium tuberculosis, the bacteria that causes tuberculosis.

Safety and Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Mecanismo De Acción

- The primary target of 6-(Dimethylamino)pyrazine-2-carboxylic acid (referred to as “pyrazinamide” or PZA) is Mycobacterium tuberculosis , the bacterium responsible for tuberculosis (TB) infection .

- PZA is a first-line antitubercular drug used in the short-term intensive phase of TB treatment .

- This disruption leads to an acidic environment within the bacterium, which is detrimental to its survival .

- PZA affects several pathways:

- Cellular effects include altered pH homeostasis, impaired energy production, and eventual bacterial death .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics (ADME Properties)

Result of Action

Action Environment

Propiedades

IUPAC Name |

6-(dimethylamino)pyrazine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-10(2)6-4-8-3-5(9-6)7(11)12/h3-4H,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFADYEKKBJUDBE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=CN=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80361626 |

Source

|

| Record name | 6-(dimethylamino)pyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80361626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

40262-53-1 |

Source

|

| Record name | 6-(dimethylamino)pyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80361626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chloro-5-methyl-4h-[1,2,4]triazolo[1,5-a]-pyrimidin-7-one](/img/structure/B1331948.png)

![4-allyl-5-[(2,3-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1331956.png)

![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-1-piperidin-1-yl-ethanone](/img/structure/B1331976.png)